molecular formula C9H7F2NO3 B6178331 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid CAS No. 2624138-09-4

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Cat. No.: B6178331
CAS No.: 2624138-09-4
M. Wt: 215.15 g/mol
InChI Key: WCFOIBIMFZRRJD-UHFFFAOYSA-N
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Description

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a fluorinated heterocyclic compound It features a benzoxazine ring system with two fluorine atoms at the 2-position and a carboxylic acid group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reagents can also enhance the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized derivatives of the benzoxazine ring, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2624138-09-4

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

2,2-difluoro-3,4-dihydro-1,4-benzoxazine-7-carboxylic acid

InChI

InChI=1S/C9H7F2NO3/c10-9(11)4-12-6-2-1-5(8(13)14)3-7(6)15-9/h1-3,12H,4H2,(H,13,14)

InChI Key

WCFOIBIMFZRRJD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)C=CC(=C2)C(=O)O)(F)F

Purity

95

Origin of Product

United States

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